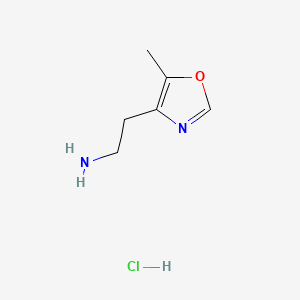
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPP+ and is synthesized through a specific method.
科学的研究の応用
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MPP+ is in the study of Parkinson's disease. MPP+ is known to selectively damage dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This property of MPP+ has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
作用機序
MPP+ exerts its toxic effects on dopaminergic neurons through its ability to enter the cells through the dopamine transporter. Once inside the cells, MPP+ is oxidized by the enzyme monoamine oxidase-B (MAO-B) to form a highly reactive metabolite that damages the mitochondria and leads to cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have several biochemical and physiological effects on cells. It selectively damages dopaminergic neurons, which are the cells that produce dopamine, a neurotransmitter that is crucial for movement control. The damage to these cells leads to a decrease in dopamine levels, which results in the characteristic motor symptoms of Parkinson's disease. MPP+ also affects the mitochondrial function of cells, leading to a decrease in energy production and an increase in oxidative stress.
実験室実験の利点と制限
MPP+ has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPP+ also has several limitations, including its toxicity and potential hazards associated with its use. Careful handling and disposal of MPP+ are necessary to ensure the safety of researchers and the environment.
将来の方向性
For the study of MPP+ include the development of new treatments for Parkinson's disease and improved methods for synthesizing and purifying the compound.
合成法
MPP+ is synthesized through a specific method that involves the reaction between N-methyl-4-phenylpyridinium iodide and 3-phenylpropyl bromide. This reaction results in the formation of MPP+ as a white crystalline solid. The synthesis method of MPP+ is crucial to ensure the purity and quality of the compound for its scientific research applications.
特性
IUPAC Name |
3-phenylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16;/h2,4-5,9-10H,3,6-8,11-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLDWSOHVTQQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)


![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)



![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
